molecular formula C5H10BrN5 B15305991 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-aminehydrobromide

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-aminehydrobromide

Cat. No.: B15305991
M. Wt: 220.07 g/mol
InChI Key: CMWCKDYRDWVUCX-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example

Properties

Molecular Formula

C5H10BrN5

Molecular Weight

220.07 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrobromide

InChI

InChI=1S/C5H9N5.BrH/c6-4-8-9-5-7-2-1-3-10(4)5;/h1-3H2,(H2,6,8)(H,7,9);1H

InChI Key

CMWCKDYRDWVUCX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NN=C(N2C1)N.Br

Origin of Product

United States

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